Tert-butyl N-[(1R,3S)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate
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Overview
Description
Tert-butyl N-[(1R,3S)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate is a chemical compound with the molecular formula C11H20ClNO4S. It is known for its unique structural features, which include a tert-butyl group, a chlorosulfonylmethyl group, and a cyclopentyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of tert-butyl N-[(1R,3S)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with a cyclopentyl derivative, followed by the introduction of a chlorosulfonylmethyl group. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
Tert-butyl N-[(1R,3S)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Tert-butyl N-[(1R,3S)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,3S)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl N-[(1R,3S)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate can be compared with similar compounds such as:
Tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride: This compound has an amino group instead of a chlorosulfonyl group, leading to different reactivity and applications.
Tert-butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate:
The uniqueness of this compound lies in its chlorosulfonyl group, which provides distinct reactivity and versatility in chemical synthesis and research applications.
Properties
IUPAC Name |
tert-butyl N-[(1R,3S)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO4S/c1-11(2,3)17-10(14)13-9-5-4-8(6-9)7-18(12,15)16/h8-9H,4-7H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHLSOJMBVATKG-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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